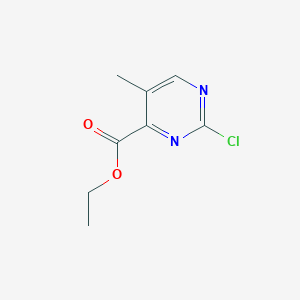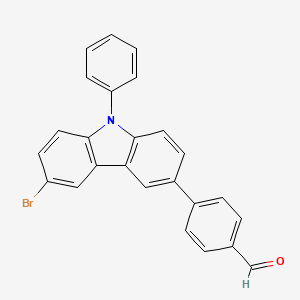
rac-cis-7-Hydroxy Pramipexole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-cis-7-Hydroxy Pramipexole: is a chemical compound with the molecular formula C10H17N3OS and a molecular weight of 227.33 g/mol . It is a derivative of pramipexole, a well-known dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome . This compound is primarily used for research purposes, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of rac-cis-7-Hydroxy Pramipexole involves several steps, starting with the preparation of the benzothiazole ring system. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Ring: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the 7th position of the benzothiazole ring through a hydroxylation reaction.
Propylamino Substitution: The propylamino group is introduced at the 6th position through a substitution reaction using a suitable propylamine
Analyse Des Réactions Chimiques
rac-cis-7-Hydroxy Pramipexole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
rac-cis-7-Hydroxy Pramipexole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of rac-cis-7-Hydroxy Pramipexole is similar to that of pramipexole. It acts as a dopamine receptor agonist, primarily targeting the D2 and D3 receptors in the brain. By stimulating these receptors, the compound helps to alleviate symptoms associated with dopamine deficiency, such as those seen in Parkinson’s disease . The exact molecular pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
rac-cis-7-Hydroxy Pramipexole can be compared with other dopamine agonists, such as:
Pramipexole: The parent compound, used widely in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Ropinirole: Another dopamine agonist used for similar therapeutic purposes.
Apomorphine: A non-selective dopamine agonist used in the treatment of advanced Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other dopamine agonists.
Propriétés
Formule moléculaire |
C10H17N3OS |
|---|---|
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
(6R,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m1/s1 |
Clé InChI |
UWNDKVURLHPSSG-HTRCEHHLSA-N |
SMILES isomérique |
CCCN[C@@H]1CCC2=C([C@@H]1O)SC(=N2)N |
SMILES canonique |
CCCNC1CCC2=C(C1O)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)

![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)

![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
